

# An In-depth Technical Guide to the Synthesis of 3-Hydroxy-4-iodobenzaldehyde

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## Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzaldehyde

Cat. No.: B145161

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An important clarification regarding the synthetic route: The direct synthesis of **3-hydroxy-4-iodobenzaldehyde** from p-hydroxybenzaldehyde is a complex transformation that is not well-documented in scientific literature. A more chemically feasible and reported approach involves the iodination of 3-hydroxybenzaldehyde. This guide will provide a detailed protocol for this more direct and efficient synthesis.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis of **3-hydroxy-4-iodobenzaldehyde**.

## Chemical Structures

Starting Material: 3-Hydroxybenzaldehyde Product: **3-Hydroxy-4-iodobenzaldehyde**

## Reaction Pathway

The synthesis of **3-hydroxy-4-iodobenzaldehyde** from 3-hydroxybenzaldehyde is achieved through electrophilic aromatic substitution, specifically iodination. The hydroxyl group at the meta position directs the incoming iodine electrophile to the ortho and para positions. The primary product of this reaction is the desired **3-hydroxy-4-iodobenzaldehyde**.

## Experimental Protocol

The following experimental protocol is adapted from a peer-reviewed scientific article and outlines the iodination of 3-hydroxybenzaldehyde.

## Materials and Reagents

Reagent	Molar Mass ( g/mol )	Quantity	Moles
3-Hydroxybenzaldehyde	122.12	1.60 g	13.18 mmol
Iodine (I <sub>2</sub> )	253.81	3.72 g	14.65 mmol
Potassium Iodide (KI)	166.00	-	-
Ammonium Hydroxide (NH <sub>4</sub> OH)	35.04	15 mL (33% aq. sol.)	-
Hydrochloric Acid (HCl)	36.46	-	-
Diethyl Ether (Et <sub>2</sub> O)	74.12	-	-

## Procedure

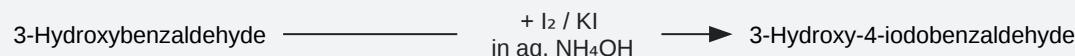
- In a 100 mL round-bottomed flask, dissolve 1.60 g (13.18 mmol) of 3-hydroxybenzaldehyde in 15 mL of 33% aqueous ammonium hydroxide.
- In a separate flask, prepare a solution of 3.72 g (14.65 mmol) of iodine in 25 mL of a 30% (w/v) aqueous solution of potassium iodide.
- Add the iodine solution dropwise to the 3-hydroxybenzaldehyde solution with stirring at room temperature.
- Continue stirring the reaction mixture at room temperature for 2 hours.
- After 2 hours, cool the reaction mixture in an ice bath.
- Acidify the cooled mixture with concentrated hydrochloric acid, which will result in the formation of a yellow gum.
- Extract the gum with diethyl ether.
- Extract the remaining aqueous layer three more times with 10 mL portions of diethyl ether.

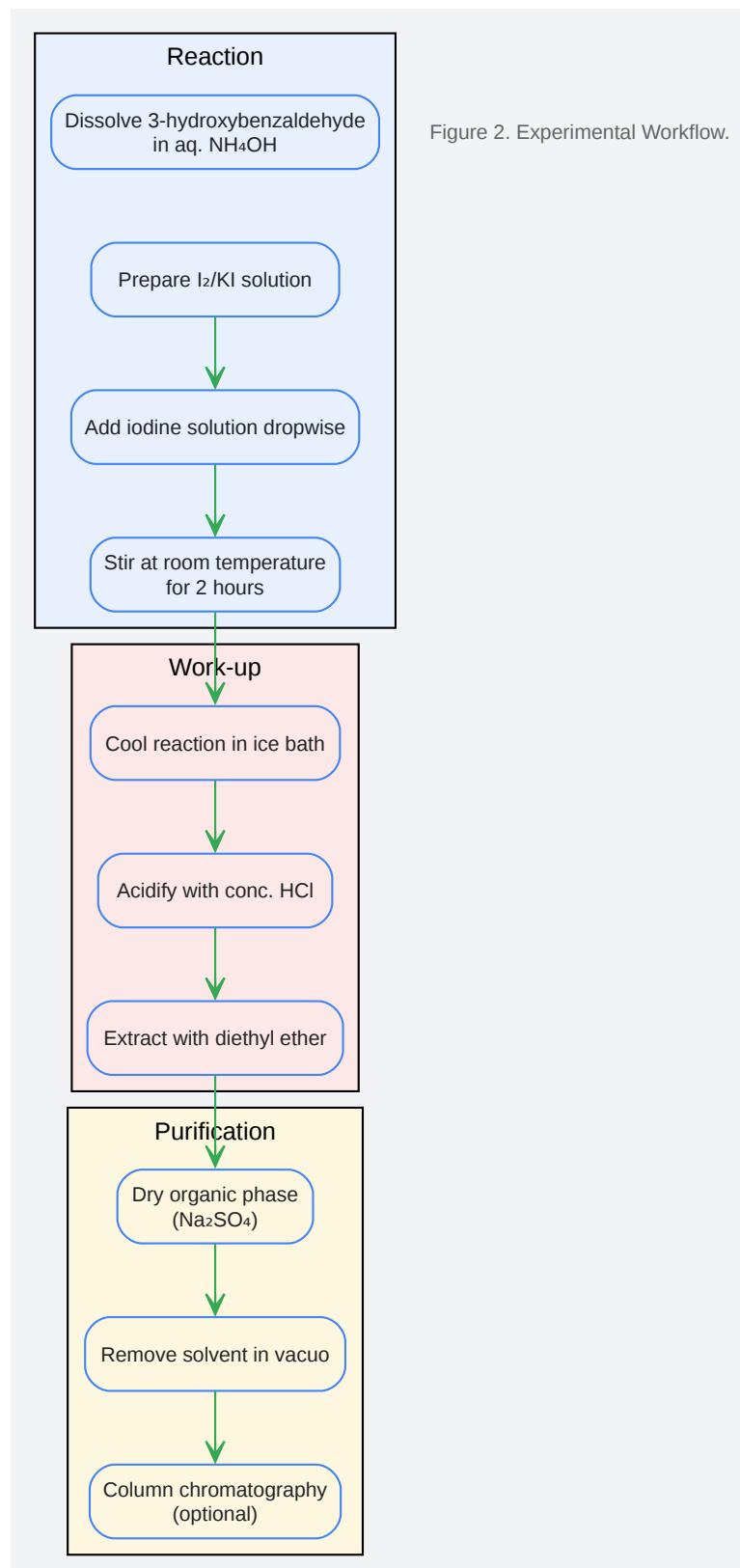
- Combine all the organic extracts.
- Dry the combined organic phase over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography on silica gel.

## Visualizing the Synthesis Reaction Scheme

The following diagram illustrates the chemical transformation from 3-hydroxybenzaldehyde to **3-hydroxy-4-iodobenzaldehyde**.

Figure 1. Synthesis of 3-Hydroxy-4-iodobenzaldehyde.





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